molecular formula C23H24N2O4S B2710592 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one CAS No. 1903161-76-1

3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2710592
CAS No.: 1903161-76-1
M. Wt: 424.52
InChI Key: LVUIUYVCJQNSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one is a synthetic small molecule characterized by a propan-1-one core with distinct substituents at the C1 and C3 positions. At C1, the compound features a 4-(quinolin-8-yloxy)piperidine moiety, which introduces a heteroaromatic quinoline ring linked via an ether bond to a piperidine scaffold. The C3 position is substituted with a benzenesulfonyl group, a strong electron-withdrawing substituent known to enhance binding affinity to hydrophobic pockets in biological targets.

The benzenesulfonyl group may improve metabolic stability and target selectivity.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-22(13-17-30(27,28)20-8-2-1-3-9-20)25-15-11-19(12-16-25)29-21-10-4-6-18-7-5-14-24-23(18)21/h1-10,14,19H,11-13,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUIUYVCJQNSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through sulfonylation reactions, where a sulfonyl chloride reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the quinoline-piperidine intermediate with the phenylsulfonyl group under appropriate conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Reactivity of the Propan-1-one Moiety

The ketone group enables nucleophilic acyl substitution and reduction reactions.
Table 1: Key Reactions at the Propan-1-one Group

Reaction TypeConditions/ReagentsProduct/OutcomeReference
ReductionNaBH₄, LiAlH₄Secondary alcohol formation
Nucleophilic additionGrignard reagents (e.g., RMgX)Tertiary alcohol derivatives
Enolate alkylationLDA/THF, alkyl halidesα-Substituted ketones
  • Reduction : The ketone is reduced to 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-ol under standard reducing conditions (e.g., NaBH₄).

  • Enolate chemistry : Strong bases like LDA deprotonate the α-carbon, enabling alkylation or acylation .

Benzenesulfonyl Group Reactivity

The electron-withdrawing sulfonyl group stabilizes adjacent carbons but can participate in elimination or substitution.
Table 2: Sulfonyl Group Transformations

Reaction TypeConditions/ReagentsProduct/OutcomeReference
EliminationStrong base (e.g., t-BuOK)Formation of α,β-unsaturated sulfone
Aromatic substitutionHNO₃/H₂SO₄ (limited due to deactivation)Nitro derivatives at meta positions
  • Elimination : Under basic conditions, the sulfonyl group facilitates β-hydrogen elimination, generating a conjugated alkene .

  • Electrophilic substitution : Reactions on the benzene ring are hindered due to the sulfonyl group’s deactivating effect .

Piperidine Ring Modifications

The piperidine nitrogen and its substitution pattern influence reactivity.
Table 3: Piperidine Ring Reactions

Reaction TypeConditions/ReagentsProduct/OutcomeReference
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium salts
Ring-openingHBr/AcOH, heatLinear amine derivatives
  • N-Alkylation : The tertiary amine reacts with alkyl halides to form quaternary salts, altering solubility and bioactivity .

  • Ring-opening : Strong acids cleave the piperidine ring, yielding linear chain products .

Quinolin-8-yloxy Ether Reactivity

The ether linkage and quinoline ring offer sites for cleavage or functionalization.
Table 4: Transformations at the Quinolin-8-yloxy Group

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Ether cleavageHI, ΔQuinolin-8-ol and piperidine derivative
Electrophilic substitutionBr₂/FeBr₃ (directed by oxygen)Bromination at quinoline C5 or C7
  • Ether cleavage : Hydroiodic acid cleaves the quinolin-8-yloxy-piperidine bond, yielding quinolin-8-ol and a piperidinyl fragment .

  • Electrophilic substitution : The oxygen directs bromination to specific positions on the quinoline ring .

Stability and Degradation Pathways

  • Hydrolytic stability : The sulfonyl group resists hydrolysis, but the ketone may slowly hydrate under acidic conditions .

  • Oxidative degradation : Quinoline undergoes oxidation to N-oxide derivatives in the presence of H₂O₂ .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar quinoline-based compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound has been evaluated for its effects on various cancer cell lines, demonstrating promising results in inhibiting growth and inducing apoptosis .

Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive functions .

Anti-inflammatory Properties

Quinoline derivatives have also been noted for their anti-inflammatory effects. The sulfonyl group can enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of related quinoline derivatives against breast and renal cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell growth at low concentrations . This supports the hypothesis that the compound could be developed further for cancer therapy.

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, derivatives similar to 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one were tested for their ability to cross the blood-brain barrier and exert neuroprotective effects against oxidative stress in neuronal cells. The findings revealed a marked reduction in oxidative damage markers when treated with these compounds, indicating their potential as therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the piperidine ring can interact with protein targets. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Glycosylated Dihydrochalcones ()

Compounds such as neohesperidin (c) and hesperidin dihydrochalcone (e) share a propan-1-one core but are modified with glycosyl groups (e.g., 6-deoxy-α-l-mannopyranosyl) and phenolic substituents (e.g., 3-hydroxy-4-methoxyphenyl). These features enhance water solubility and antioxidant activity, making them relevant in nutraceuticals . In contrast, the target compound lacks glycosylation but incorporates a lipophilic benzenesulfonyl group and a quinoline-piperidine system, favoring interactions with hydrophobic enzyme pockets (e.g., kinases) over antioxidant mechanisms.

Thiazolidin Propan-1-one Derivatives ()

The AAP series (AAP-1 to AAP-10) includes a thiazolidin ring and benzyloxy-phenyl substituents. These compounds exhibit antimicrobial activity, likely due to the thiazolidin ring’s ability to disrupt microbial membranes . The target compound replaces the thiazolidin with a piperidine-quinoline system, which may shift activity toward eukaryotic targets (e.g., cancer cells) via intercalation or kinase inhibition.

Pharmacokinetic Considerations

  • Metabolic Stability : The benzenesulfonyl group may reduce cytochrome P450-mediated metabolism compared to AAP derivatives’ benzyloxy groups.

Biological Activity

The compound 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N2O4S\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a piperidine ring, a quinoline moiety, and a benzenesulfonyl group, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. The quinoline and piperidine components are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Compounds with quinoline structures have been shown to inhibit enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDE), which play roles in inflammation and cell signaling.
  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering neuroprotective effects.

Anticancer Activity

Studies have demonstrated that derivatives of quinoline and piperidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown high activity against colon cancer and leukemia cell lines, leading to DNA fragmentation and activation of apoptotic pathways (caspase-3 activation) .

CompoundCancer Cell LineIC50 (µM)Mechanism
3dColon Cancer0.5DNA Fragmentation
3eLeukemia0.3Apoptosis via Caspase Activation

Antimicrobial Activity

The sulfonyl group in the compound may enhance its antimicrobial properties. Sulfonamide derivatives have been known to exhibit antibacterial activity by inhibiting bacterial folate synthesis . The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticonvulsant Properties

Research into related compounds has indicated potential anticonvulsant effects. For example, quinoline derivatives have been tested for their ability to mitigate seizures induced by electrical stimulation . The exact anticonvulsant profile of this compound requires further investigation.

Case Studies

Recent studies have highlighted the relevance of this compound in therapeutic contexts:

  • Colon Cancer Study : A study involving the administration of similar compounds showed a significant reduction in tumor size in murine models when treated with doses correlating with the IC50 values observed in vitro .
  • Neuroprotective Effects : In models of neurodegeneration, compounds structurally related to this compound demonstrated protective effects against neuronal cell death .

Q & A

Q. What are the recommended synthetic routes for synthesizing 3-(benzenesulfonyl)-1-[4-(quinolin-8-yloxy)piperidin-1-yl]propan-1-one?

Methodological Answer:

  • Sulfonylation Step : React a piperidine intermediate with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzenesulfonyl group. This method is analogous to sulfonyl chloride reactions described for related compounds .
  • Acylation Step : Use propan-1-one acylation of the 4-(quinolin-8-yloxy)piperidine intermediate. Optimize reaction conditions (e.g., solvent choice, temperature) as demonstrated in spiro-piperidine acylation studies .
  • Intermediate Preparation : Synthesize the quinolin-8-yloxy-piperidine moiety via nucleophilic aromatic substitution between 8-hydroxyquinoline and a halogenated piperidine derivative, similar to methods for aryloxy-piperidine systems .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity, particularly for the piperidine and quinoline rings.
    • IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}, carbonyl C=O at ~1650–1750 cm1^{-1}) .
  • Mass Spectrometry : Use GC-MS or HRMS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection and address twinning or disorder using SHELXE pipelines .

Q. What purification strategies are effective for isolating this compound and its intermediates?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates. Monitor fractions via TLC.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product purification.
  • HPLC : Apply reverse-phase HPLC for high-purity isolation, especially if polar byproducts are present. Reference methods from sulfonamide purification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of the 4-(quinolin-8-yloxy)piperidine intermediate to improve yield and scalability?

Methodological Answer:

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) or metal catalysts (e.g., CuI) for aryl ether formation.
  • Protecting Groups : Protect the piperidine nitrogen during substitution to prevent side reactions, as demonstrated in spiro-piperidine syntheses .

Q. How can contradictory spectroscopic or crystallographic data be resolved for this compound?

Methodological Answer:

  • Crystallographic Refinement : Use SHELXL to model disorder or twinning. Validate with R-factors and electron density maps .
  • Dynamic NMR : Analyze variable-temperature NMR to resolve conformational flexibility in the piperidine or propan-1-one moieties.
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA) to confirm assignments.

Q. What mechanistic insights exist for the sulfonylation and acylation steps in the synthesis of this compound?

Methodological Answer:

  • Sulfonylation Mechanism : The reaction likely proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur in benzenesulfonyl chloride, followed by deprotonation. Monitor reaction progress via 1H^1H NMR to optimize stoichiometry .
  • Acylation Pathway : Propan-1-one acylation may involve activation of the carbonyl group (e.g., using HATU or DCC) for amide bond formation. Investigate intermediates via LC-MS to identify kinetic vs. thermodynamic products .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at elevated temperatures (40°C, 60°C) and high humidity (75% RH). Monitor degradation via HPLC and identify byproducts using HRMS.
  • Light Sensitivity : Expose samples to UV/visible light and analyze photodegradation pathways. Use amber vials for light-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.